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Introduction
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable

analytical technique in the field of organotin chemistry.[1] Due to the significant natural

abundance (8.59%) and the spin I = 1/2 nucleus of the ¹¹⁹Sn isotope, it provides sharp and

informative signals over a very wide chemical shift range, spanning approximately 5000 ppm.

[2][3] This broad range is highly sensitive to the electronic environment and coordination

number of the tin atom, making ¹¹⁹Sn NMR an exceptional tool for the structural

characterization of organotin compounds, including the widely studied diphenyltin derivatives.

[1] Diphenyltin compounds are of significant interest due to their diverse applications in

catalysis, as stabilizers, and in the development of new therapeutic agents.[1][4] This document

provides detailed application notes and protocols for utilizing ¹¹⁹Sn NMR spectroscopy for the

structural elucidation of these important molecules.

Principle of ¹¹⁹Sn NMR for Structural Elucidation
The key parameters derived from a ¹¹⁹Sn NMR spectrum that aid in structural determination are

the chemical shift (δ), and the coupling constants (J).
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Chemical Shift (δ): The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number of

the tin atom. An increase in the coordination number generally leads to an increase in

electron density around the tin nucleus, resulting in a characteristic upfield shift (to lower

ppm values) of the resonance signal.[1] This phenomenon is a cornerstone of structural

elucidation in organotin chemistry. For instance, a four-coordinate diphenyltin compound

will exhibit a significantly different chemical shift compared to a five- or six-coordinate

analogue. The nature of the substituents on the tin atom and the solvent used can also

influence the chemical shift.[4][5]

Coupling Constants (J): Spin-spin coupling between the ¹¹⁹Sn nucleus and other NMR-active

nuclei, such as ¹H, ¹³C, and ³¹P, provides valuable information about the bonding and

connectivity within the molecule.[2][3] The magnitude of these coupling constants,

particularly one-bond (¹J) and two-bond (²J) couplings, is related to the s-electron density in

the Sn-X bond and the hybridization of the tin atom.

Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹¹⁹Sn NMR data.

Sample Preparation
Compound Purity: Ensure the diphenyltin compound is of high purity to avoid interference

from paramagnetic impurities which can cause significant line broadening.

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently

soluble. Common solvents include chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), and dimethyl

sulfoxide-d₆ (DMSO-d₆). Be aware that the solvent can influence the chemical shift,

especially if it coordinates to the tin center.[5]

Concentration: Prepare solutions with a concentration typically ranging from 0.1 to 0.5 M.

The concentration may need to be optimized based on the solubility of the compound and

the sensitivity of the NMR instrument.

Reference Standard: Tetramethyltin (TMT, Sn(CH₃)₄) is the universally accepted reference

standard for ¹¹⁹Sn NMR, with its chemical shift set to 0 ppm.[2] An external reference is

commonly used by placing a sealed capillary containing TMT within the NMR tube.
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NMR Data Acquisition
Spectrometer: A high-field NMR spectrometer is recommended for better signal dispersion

and sensitivity.

Probe: A broadband or multinuclear probe tuned to the ¹¹⁹Sn frequency (e.g., 186.362 MHz

for an 11.744 T magnet) is required.[2]

Experimental Parameters:

Pulse Sequence: A standard single-pulse experiment with proton decoupling is often

sufficient for routine spectra. For enhanced sensitivity, polarization transfer techniques like

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless

Enhancement by Polarization Transfer) can be employed.[2]

Acquisition Time (AT): Typically 1-2 seconds.

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For

quantitative measurements, a longer delay (5 x T₁) is necessary.

Pulse Width: A calibrated 90° pulse should be used.

Spectral Width: A wide spectral width (e.g., 200-300 ppm) is initially recommended to

ensure all signals are captured, which can then be optimized.

Number of Scans: This will depend on the sample concentration and instrument sensitivity.

It can range from a few hundred to several thousand scans.

Data Presentation: ¹¹⁹Sn NMR Data for
Representative Diphenyltin Compounds
The following table summarizes typical ¹¹⁹Sn NMR data for diphenyltin compounds with

varying coordination numbers.
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Compound Solvent
Coordination
Number

¹¹⁹Sn Chemical
Shift (δ, ppm)

Coupling
Constants (J)

Diphenyltin

dichloride

(Ph₂SnCl₂)

CDCl₃ 4 -28.5
¹J(¹¹⁹Sn-¹³C):

~600 Hz

Diphenyltin

diacetate

(Ph₂Sn(OAc)₂)

CDCl₃ 4 -135.0
¹J(¹¹⁹Sn-¹³C):

~750 Hz

[Ph₂SnCl₂(bipy)] CDCl₃ 6 -330.0 Not reported

Diphenyltin oxide

((Ph₂SnO)₃)
CDCl₃ 4 & 5 -140.2, -172.5 Not reported

Note: The chemical shift values can vary depending on the specific substituents and

experimental conditions.

Visualization of Experimental and Logical
Workflows
The following diagrams illustrate the key workflows and relationships in the structural

elucidation of diphenyltin compounds using ¹¹⁹Sn NMR.
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Caption: Experimental workflow for diphenyltin structural elucidation using ¹¹⁹Sn NMR.
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Caption: Logical relationship between ¹¹⁹Sn NMR parameters and diphenyltin structural

features.

Conclusion
¹¹⁹Sn NMR spectroscopy is an invaluable technique for the unambiguous structural

determination of diphenyltin compounds. The sensitivity of the ¹¹⁹Sn chemical shift to the

coordination environment of the tin atom, complemented by the information gleaned from

coupling constants, provides a detailed picture of the molecular architecture. By following

standardized protocols and carefully analyzing the spectral parameters, researchers can

confidently elucidate the structures of novel diphenyltin derivatives, which is crucial for

advancing their applications in various scientific and industrial fields, including drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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